1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)-
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Overview
Description
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- is a complex organic compound that belongs to the triazine family. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of the amino group and the ribofuranosyl moiety makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate nitriles and amines under acidic or basic conditions.
Introduction of the Amino Group: This step often involves nucleophilic substitution reactions where an amino group is introduced into the triazine ring.
Attachment of the Ribofuranosyl Moiety: This is typically done through glycosylation reactions, where the ribofuranosyl group is attached to the triazine ring using glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of various materials and chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione,4,6-dimethyl-: Another triazine derivative with different functional groups.
3-Methyl-6-aza-thymin: A triazine compound with a methyl group and aza substitution.
3,5-Dimethyl-6-aza-uracil: A triazine derivative with dimethyl and aza substitutions.
Uniqueness
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ribofuranosyl moiety, in particular, distinguishes it from other triazine derivatives and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C8H12N4O7P+ |
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Molecular Weight |
307.18 g/mol |
IUPAC Name |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino]oxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H11N4O7P/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(18-7)11-19-20(16)17/h1-2,4-7,11,13-14H,(H2-,9,10,15,16,17)/p+1/t4-,5+,6-,7+/m0/s1 |
InChI Key |
AVTREUAGMHQRDI-BNHYGAARSA-O |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NO[P+](=O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NO[P+](=O)O)O)O |
Origin of Product |
United States |
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